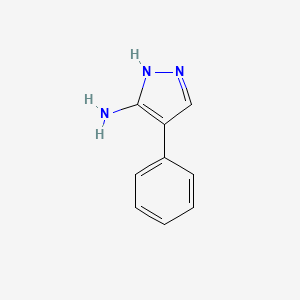

4-phenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

4-Phenyl-1H-pyrazol-5-amine (CAS 57999-06-1) is a heterocyclic aromatic compound with a pyrazole core substituted by a phenyl group at the 4-position and an amine group at the 5-position. Its molecular formula is C₉H₉N₃, and it serves as a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors such as Pim-1 inhibitors .

Synthesis: The compound is synthesized via cyclocondensation of acrylonitrile derivatives with hydrazine hydrate in ethanol, yielding nearly quantitative conversions. Subsequent reactions with masked Michael acceptors (e.g., N-methyl uracil) generate pyrazolo[1,5-a]pyrimidinones, which are chlorinated using POCl₃ to form intermediates for further functionalization .

Méthodes De Préparation

Preparation via Condensation of β-Ketonitriles with Hydrazines

One of the most versatile and widely used methods to synthesize 5-aminopyrazoles, including 4-phenyl-1H-pyrazol-5-amine, is the condensation reaction between β-ketonitriles and hydrazines. This approach benefits from efficiency, versatility, and suitability for combinatorial synthesis.

- Mechanism : The β-ketonitrile intermediate undergoes nucleophilic attack by hydrazine, leading to cyclization and formation of the pyrazole ring with an amino group at the 5-position.

- Example : A notable example involves hydrolysis of a precursor compound to yield 4-(1-cyano-2-oxoethyl)benzamide, which then reacts with phenylhydrazine to produce the corresponding 5-aminopyrazole derivative.

- Advantages : This method avoids the use of unstable β-ketonitrile functionalities and is amenable to combinatorial library synthesis for drug discovery.

- Reference : This approach was detailed in a 2011 study emphasizing its efficiency and versatility for 5-aminopyrazole synthesis.

Michael-Type Addition Reaction Using (Ethoxymethylene)malononitrile and Phenylhydrazine

Another effective synthetic route involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and phenylhydrazine under reflux conditions in ethanol or fluorinated ethanol solvents.

- General Procedure :

- Phenylhydrazine is dissolved in absolute ethanol.

- (Ethoxymethylene)malononitrile is added slowly under stirring.

- The mixture is refluxed under nitrogen atmosphere for 0.5 to 4 hours.

- The product is purified by column chromatography.

- Yields : The yield for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (a close analog of this compound) was reported as high as 84%.

- Selectivity : The reaction shows excellent regioselectivity, producing the pyrazole derivative as an exclusive product without regioisomers or uncyclized hydrazides.

- Characterization : Products were confirmed by advanced spectroscopic techniques including 1H, 13C NMR, and mass spectrometry.

- Reference : This method and its detailed experimental conditions were reported in a study focused on synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Comparative Data Table of Preparation Methods

Analytical and Spectroscopic Data Supporting Preparation

- NMR Characterization :

- 1H NMR signals typically show a broad singlet around 4.8 ppm corresponding to the amino group (NH2).

- Aromatic protons of the phenyl group appear between 7.3 and 7.6 ppm.

- 13C NMR confirms the presence of pyrazole carbons and phenyl carbons with characteristic chemical shifts.

- Mass Spectrometry :

- Molecular ion peaks consistent with the expected molecular weight of this compound.

- Purity and Yield :

- Purification by silica gel chromatography yields white crystalline or powder products with melting points consistent with literature values.

- Reference : Detailed spectral data and physical properties were reported alongside synthetic procedures.

Analyse Des Réactions Chimiques

Types of Reactions

4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino compound.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, halogenated pyrazoles, and various substituted phenyl derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research indicates that 4-phenyl-1H-pyrazol-5-amine exhibits anti-inflammatory properties by modulating specific biological pathways. Preliminary studies suggest its potential interaction with enzymes involved in inflammatory processes, positioning it as a candidate for further pharmacological evaluation .

Thrombin Inhibition

The compound has been investigated as a thrombin inhibitor through a serine-trapping mechanism. Certain derivatives of this compound have shown potent inhibitory effects against thrombin, with IC values ranging from 16 to 80 nM, indicating its potential utility in anticoagulant therapies .

Cancer Research

Studies have highlighted the anti-proliferative effects of certain pyrazole derivatives, including those based on this compound, against cancer cell lines such as MCF7. These findings suggest that modifications to the pyrazole scaffold can yield compounds with enhanced anti-cancer activity .

Case Study: Thrombin Inhibition

In a study focusing on thrombin inhibitors, derivatives of 4-phenyl-1H-pyrazol-5-amines were synthesized and tested for their inhibition capabilities. The most potent derivative demonstrated significant selectivity against thrombin compared to other serine proteases, highlighting its potential for therapeutic applications in blood coagulation disorders .

Case Study: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of a series of pyrazole derivatives, including those based on 4-phenyl-1H-pyrazol-5-amines. The results indicated that specific structural modifications could enhance the compound's efficacy in reducing inflammation markers in vitro .

Mécanisme D'action

The mechanism of action of 4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4-phenyl-1H-pyrazol-5-amine derivatives are highly sensitive to substitutions at the 1-, 3-, and 5-positions. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -F) at the 1-position improve metabolic stability and bioavailability .

- Fused rings (e.g., pyrimidine, thieno[3,2-d]pyrimidine) enhance binding to kinase active sites, as seen in Pim-1 inhibitors .

- Energetic derivatives with nitro and tetrazole groups exhibit high detonation velocities (>9000 m/s) and thermal stability (Td > 290°C), making them candidates for insensitive explosives .

Crystallographic and Computational Insights

- Crystal Structures : X-ray diffraction (using SHELX programs) reveals planar pyrazole cores with substituent-dependent torsional angles. For example, 4-(4-fluorophenyl)-1-(2,4,6-trichlorophenyl) derivatives adopt a near-perpendicular arrangement between phenyl and pyrazole rings, optimizing π-π stacking in kinase binding .

- Computational Predictions : Collision cross-section (CCS) data predict mass spectrometry behavior, aiding in the identification of substituted analogs .

Activité Biologique

4-Phenyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a phenyl group at the 4-position and an amino group at the 5-position. Its molecular formula is , with a molecular weight of approximately 158.20 g/mol. This structure is significant as it contributes to the compound's unique interactions with biological targets.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary evaluations have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, which could be beneficial in developing anti-inflammatory drugs .

- Anticancer Potential : Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it showed no toxicity to normal fibroblasts, indicating a favorable safety profile for potential therapeutic use.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory and analgesic effects.

- Cell Signaling Modulation : It interacts with various receptors and enzymes involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .

- Binding Affinity : Interaction studies suggest that this compound binds to specific biological targets, which may influence pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, thiourea analogues can undergo cyclization with halogenating agents to form regioisomers of pyrazole derivatives . Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst presence (e.g., acetic acid) critically affect regioselectivity and yield. For instance, thiourea derivatives converted to halogenated pyrazol-amines at 80°C showed >70% yield, while lower temperatures led to incomplete reactions .

Q. How should this compound be stored to maintain stability?

Proper storage conditions are essential to prevent degradation. Evidence suggests storing the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C, with desiccants to avoid moisture absorption. Prolonged exposure to light or humidity can lead to decomposition, as observed in reduced binding affinity in biological assays after improper storage .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : H and C NMR confirm substituent positions on the pyrazole ring (e.g., phenyl vs. methoxymethyl groups) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in studies of halogenated analogues .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for regioisomeric differentiation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-amine synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring directs amine formation to specific positions. Computational modeling (DFT) can predict favorable reaction pathways, while optimizing solvent polarity (e.g., DMSO for polar intermediates) enhances selectivity. Evidence shows that microwave-assisted synthesis reduces side reactions, improving regioselectivity by 15–20% compared to conventional methods .

Q. What strategies resolve contradictions in biological activity data for pyrazole-amine derivatives?

Discrepancies in bioactivity (e.g., antitubercular IC values) often arise from assay conditions or structural variations. To address this:

- Use orthogonal assays (e.g., fluorescence polarization vs. microplate dilution) to cross-validate results.

- Perform SAR studies: For example, replacing the 4-phenyl group with a 4-fluorophenyl moiety increased antitubercular activity by 3-fold, highlighting substituent effects .

- Control for compound purity via HPLC (>95%) to exclude degradation artifacts .

Q. How do structural modifications impact the compound’s application in energetic materials?

Introducing nitro groups or tetrazole rings (e.g., HANTP derivatives) enhances detonation velocity (: 8,500–9,200 m/s) and thermal stability (: 171–270°C). Crystal engineering via salt formation (e.g., potassium or guanidinium salts) improves density (up to 2.92 g/cm) and reduces sensitivity to friction, making them viable green primary explosives .

Table 1: Key Properties of Modified Pyrazole-Amines in Energetic Applications

| Derivative | Density (g/cm³) | (°C) | Detonation Velocity (m/s) | Sensitivity (IS/FS)* |

|---|---|---|---|---|

| HANTP (neutral) | 1.78 | 171 | 8,500 | 3 J / 40 N |

| HANTP-K salt | 2.92 | 270 | 9,200 | 5 J / 48 N |

| HANTP-NH | 1.92 | 210 | 8,800 | 4 J / 45 N |

| *IS: Impact sensitivity; FS: Friction sensitivity . |

Q. What computational tools aid in pyrazole-amine crystallography and refinement?

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:

- Data scaling : Use SADABS for absorption corrections.

- Hydrogen placement : SHELXL’s HFIX command automates H-atom positioning.

- Validation : Check R-factor convergence (<0.05) and residual density maps. Evidence highlights SHELX’s robustness in resolving disordered pyrazole rings in derivatives like 4-(4-fluorophenyl) analogues .

Q. Methodological Guidance

- For synthesis : Prioritize one-pot reactions under solvent-free conditions to reduce purification steps and improve atom economy .

- For bioactivity testing : Include positive controls (e.g., isoniazid for antitubercular assays) and validate via dose-response curves .

- For structural analysis : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π bonds) influencing crystal packing .

Propriétés

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-70-8, 57999-06-1 | |

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.